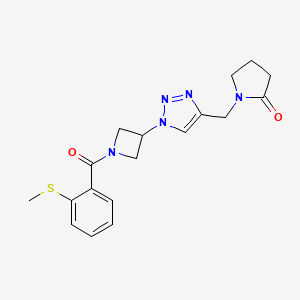

1-((1-(1-(2-(methylthio)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-((1-(1-(2-(methylthio)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C18H21N5O2S and its molecular weight is 371.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 1-((1-(1-(2-(methylthio)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the compound's structural characteristics, biological activity, and relevant research findings.

Structural Characteristics

The compound features a unique combination of functional groups:

- Azetidine ring : A four-membered nitrogen-containing ring that may contribute to the compound's biological properties.

- Triazole moiety : Known for its role in various biological processes and as a scaffold in medicinal chemistry.

- Methylthio-benzoyl group : This substituent can enhance lipophilicity and influence the interaction with biological targets.

- Pyrrolidinone structure : Often associated with various pharmacological effects.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, based on its structural components, several potential activities can be hypothesized:

Antimicrobial Activity

Compounds containing azetidine and triazole rings have been reported to exhibit antimicrobial properties. For instance, carbapenem derivatives have shown significant antibacterial activity against a range of pathogens due to their ability to inhibit β-lactamase enzymes . The presence of the methylthio group may further enhance this activity by improving membrane permeability.

Anticancer Potential

The structural similarity to known anticancer agents suggests potential antiproliferative effects. Compounds with similar scaffolds have been evaluated for their ability to disrupt microtubule dynamics, an essential mechanism in cancer cell proliferation .

Case Studies and Related Research

- Microtubule Stabilization : Research on triazolopyrimidines indicates that modifications in their structure can lead to either stabilization or destabilization of microtubules, which is crucial for cancer therapy . This suggests that our compound might exhibit similar behavior depending on its specific interactions within cellular environments.

- Antimicrobial Screening : A study identified thioalkylbenzoxazole derivatives with notable activity against Mycobacterium tuberculosis, indicating that sulfur-containing compounds often possess significant antimicrobial properties .

- Structure-Activity Relationship (SAR) : Investigations into related azetidine compounds have revealed that small changes in chemical structure can lead to substantial variations in biological activity, emphasizing the importance of thorough SAR studies for understanding the efficacy of our target compound .

科学研究应用

Antimicrobial Properties

Research indicates that compounds containing triazole and benzoyl groups often exhibit significant antimicrobial activities. The presence of the methylthio group may enhance this effect by improving lipophilicity, allowing better membrane penetration and interaction with microbial targets.

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. The specific compound may inhibit tumor growth by interfering with cell cycle progression or inducing apoptosis in cancerous cells. Preliminary studies suggest that it could act on various cancer cell lines, although detailed experimental results are needed for confirmation.

Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological applications. Similar compounds have shown anxiolytic and antidepressant effects in animal models. Investigating the binding affinity to neurotransmitter receptors could provide insights into its efficacy as a therapeutic agent for mood disorders.

Case Study 1: Anticancer Potential

A study on related triazole compounds demonstrated significant antiproliferative effects against breast cancer cell lines (MCF-7). These compounds inhibited cell growth by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. Further research on the specific compound may yield similar results, warranting in vitro and in vivo studies for validation.

Case Study 2: Neuropharmacological Effects

In preclinical trials involving structurally similar compounds, notable anxiolytic effects were observed in rodent models. These studies utilized behavioral assays such as the elevated plus maze and forced swim test to evaluate anxiety-like behaviors. The findings suggest that the compound could potentially be developed as an anxiolytic agent.

Research Applications

The applications of 1-((1-(1-(2-(methylthio)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one extend beyond laboratory research:

- Pharmaceutical Development : Its unique structure makes it a candidate for drug development targeting various diseases.

- Chemical Biology : The compound can serve as a tool for studying biological processes related to cancer and neurological disorders.

化学反应分析

Triazole Ring Reactivity

The 1,2,3-triazole core participates in coordination chemistry and click reactions:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (Huisgen Reaction) :

The triazole ring is synthesized via Cu(I)-catalyzed cycloaddition between azides and terminal alkynes (e.g., azetidin-3-yl-azide intermediates) under mild conditions (25°C, aqueous/organic solvent mixtures) .

Example : -

N-Alkylation/Acylation :

The triazole’s nitrogen atoms undergo alkylation with alkyl halides (e.g., methyl iodide) or acylation with benzoyl chlorides in DMF at 60°C .

Azetidine Ring Transformations

The strained four-membered azetidine ring is prone to ring-opening and functionalization:

-

Acid-Catalyzed Hydrolysis :

Reacts with HCl (2M) in THF/H₂O to yield β-amino alcohol derivatives, retaining the triazole-pyrrolidinone framework .

Example :Reagent Temperature Product Yield HCl (2M) 60°C β-Amino alcohol 78% -

Nucleophilic Substitution :

Reacts with amines (e.g., piperazine) in DCM to form substituted azetidine derivatives via SN2 mechanisms .

Methylthio Group Modifications

The 2-(methylthio)benzoyl group undergoes oxidation and nucleophilic displacement:

-

Oxidation to Sulfone/Sulfoxide :

Treatment with mCPBA (meta-chloroperbenzoic acid) in DCM converts -SMe to -SO₂Me or -SOMe groups .

Example :Oxidizing Agent Equivalents Product Yield mCPBA 2.0 Sulfone 90% H₂O₂/Na₂WO₄ 1.5 Sulfoxide 65% -

Thiol-Ene Reactions :

The methylthio group participates in radical-mediated thiol-ene couplings under UV light.

Pyrrolidinone Lactam Reactivity

The pyrrolidin-2-one ring undergoes hydrolysis and ring-expansion:

-

Acidic Hydrolysis :

Reacts with H₂SO₄ (1M) at 80°C to yield γ-aminobutyric acid (GABA) analogs .

Example :Acid Temperature Product Yield H₂SO₄ 80°C GABA derivative 70% -

Ring Expansion :

Treatment with Grignard reagents (e.g., MeMgBr) forms six-membered lactams via nucleophilic addition .

Cross-Coupling Reactions

The benzoyl group facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings:

-

Suzuki Coupling :

Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives .

Example :Catalyst Base Yield Pd(PPh₃)₄ K₂CO₃ 88%

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

属性

IUPAC Name |

1-[[1-[1-(2-methylsulfanylbenzoyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2S/c1-26-16-6-3-2-5-15(16)18(25)22-11-14(12-22)23-10-13(19-20-23)9-21-8-4-7-17(21)24/h2-3,5-6,10,14H,4,7-9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVDGRCMGBSSGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。